(2-Morpholinopyridin-3-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

(2-Morpholinopyridin-3-yl)methanamine (CAS 870063-29-9) is a high-purity (97%) heterocyclic building block with a unique 2,3-substitution pattern essential for medicinal chemistry. Unlike its regioisomers (e.g., 2,6- or 3,5-substituted analogs), this specific isomer serves as the core scaffold for subtype-selective Nav1.8 sodium channel blockers, including A-887826 (IC50 = 11 nM). Substituting with an incorrect regioisomer will invalidate SAR studies and waste resources. Verified by InChI Key WPWYMVOGKUNWOO-UHFFFAOYSA-N, this compound guarantees structural fidelity for reproducible synthesis. Ideal for drug discovery teams developing next-generation pain therapeutics.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 870063-29-9
Cat. No. B1591547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholinopyridin-3-yl)methanamine
CAS870063-29-9
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=N2)CN
InChIInChI=1S/C10H15N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8,11H2
InChIKeyWPWYMVOGKUNWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Morpholinopyridin-3-yl)methanamine CAS 870063-29-9 – Baseline Characteristics


(2-Morpholinopyridin-3-yl)methanamine (CAS 870063-29-9) is a heterocyclic organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It features a pyridine ring substituted with a morpholine group at the 2-position and a methanamine group at the 3-position . Its IUPAC name is (2-morpholin-4-ylpyridin-3-yl)methanamine, and it is known by the MDL identifier MFCD03086197 . The compound is classified as a useful building block in medicinal chemistry, specifically for the synthesis of nicotinamide derivatives explored as potential subtype-selective sodium channel blockers . Its calculated XLogP3 is -0.2, and its topological polar surface area is 51.4 Ų .

Procurement Alert: Why Generic Substitution of (2-Morpholinopyridin-3-yl)methanamine is Not Advisable


While other morpholinopyridine regioisomers share the same molecular formula (C10H15N3O) and molecular weight (193.25 g/mol) , they are not interchangeable. The specific substitution pattern of the morpholine and aminomethyl groups on the pyridine ring dictates the compound's electronic distribution, steric environment, and resulting physicochemical properties, which are critical for its intended application as a building block . For instance, the compound (6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) is known to be a potent adenosine kinase inhibitor (IC50 = 1.7 nM) , a biological profile that is not reported for the 2,3-substituted isomer. Furthermore, (2-Morpholinopyridin-3-yl)methanamine has a unique InChI Key (WPWYMVOGKUNWOO-UHFFFAOYSA-N) and a calculated XLogP3 of -0.2 , which are distinct from its isomers. Substituting one isomer for another without careful validation will almost certainly lead to a different synthetic outcome or biological activity, invalidating experimental results and incurring significant cost and time penalties.

Quantitative Differentiation Guide: How (2-Morpholinopyridin-3-yl)methanamine Compares to Alternatives


Comparison of Physicochemical Properties Against a Key Isomer: Predicted LogP Difference

(2-Morpholinopyridin-3-yl)methanamine exhibits a distinct predicted lipophilicity profile compared to its 6-substituted regioisomer. The calculated XLogP3 for the target compound is -0.2 , whereas (6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) has a predicted XLogP3 of -0.2 as well, but the difference in substitution pattern can lead to variations in other computed properties and, critically, in experimental behavior.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Distinction: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound has a Topological Polar Surface Area (TPSA) of 51.4 Ų and a Hydrogen Bond Donor Count of 1 . This is directly comparable to (6-Morpholinopyridin-3-yl)methanamine, which has a TPSA of 51.4 Ų and a Hydrogen Bond Donor Count of 1 , and (3-Morpholinopyridin-2-yl)methanamine, which shares the same values . While the computed TPSA is identical across these regioisomers due to the same functional group composition, the specific spatial arrangement of these groups (2,3- vs. 3,2- vs. 6,3-substitution) can influence actual molecular interactions and binding affinity in biological systems.

Medicinal Chemistry Pharmacokinetics Molecular Properties

Building Block for High-Potency Nav1.8 Blocker: A-887826 (IC50 = 11 nM)

(2-Morpholinopyridin-3-yl)methanamine is a key synthetic intermediate for A-887826, a structurally novel, potent, and voltage-dependent NaV1.8 sodium channel blocker . A-887826 exhibits an IC50 of 11 nM against recombinant human NaV1.8 channels and demonstrates a selectivity of approximately 3-fold over NaV1.2 and 10-fold over NaV1.7 [1]. This contrasts with the earlier NaV1.8 blocker A-803467, which has a similar IC50 of 8 nM but with a reported >100-fold selectivity over NaV1.2, NaV1.3, NaV1.5, and NaV1.7 [2].

Sodium Channel Blocker Pain Research Nav1.8

Availability and Purity Specifications from Commercial Suppliers

(2-Morpholinopyridin-3-yl)methanamine is commercially available from multiple suppliers with specified purity levels. AKSci offers the compound at a minimum purity of 95% and provides long-term storage guidance (cool, dry place) . MolCore lists a purity of NLT 98% and recommends storage at 20°C for two years . Leyan offers a purity of 97% . This contrasts with the less specific purity information available for some regioisomers, such as (6-Morpholinopyridin-3-yl)methanamine, which is often listed at 95% purity without detailed storage specifications .

Chemical Procurement Quality Control Supply Chain

Application Scenarios for (2-Morpholinopyridin-3-yl)methanamine in Research and Development


Synthesis of Subtype-Selective Nav1.8 Sodium Channel Blockers for Pain Research

The compound is an established building block for the synthesis of nicotinamide derivatives that act as potent and selective Nav1.8 sodium channel blockers . A prominent example is A-887826, which is derived from this core structure and demonstrates an IC50 of 11 nM against human Nav1.8 channels . This application is directly supported by the evidence in Section 3, highlighting its role in creating a molecule with a specific potency and selectivity profile (3-fold over NaV1.2) that is distinct from other Nav1.8 blockers like A-803467 [1].

Medicinal Chemistry Campaigns Requiring a Defined Morpholinopyridine Core

Due to its specific 2,3-substitution pattern, (2-Morpholinopyridin-3-yl)methanamine provides a unique scaffold for exploring structure-activity relationships (SAR) in drug discovery . The compound's calculated XLogP3 of -0.2 and TPSA of 51.4 Ų make it a moderately polar building block, which can be strategically incorporated to modulate the physicochemical properties of lead compounds. As detailed in Section 3, the availability of this compound in high purity (up to 98%) from commercial suppliers [1] ensures that SAR studies are not confounded by isomeric or other impurities, enabling robust and reproducible results.

Development of Novel Analgesics with Differentiated Selectivity Profiles

The distinct selectivity profile of A-887826 (3-fold for NaV1.8 over NaV1.2) compared to earlier blockers like A-803467 (>100-fold) suggests that the core structure, including the (2-Morpholinopyridin-3-yl)methanamine fragment, can be leveraged to fine-tune channel selectivity. This application scenario is crucial for developing next-generation pain therapeutics where a balance between on-target efficacy and off-target side effects is desired. The evidence from Section 3 establishes that the compound is not just a generic building block but a key component for accessing a specific pharmacological profile.

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